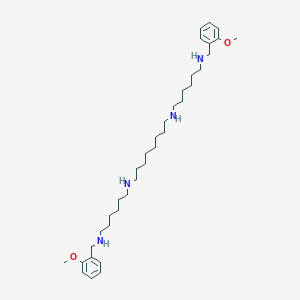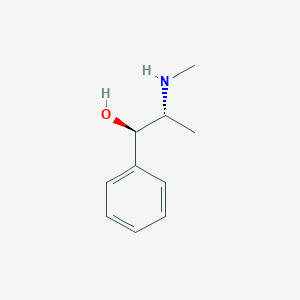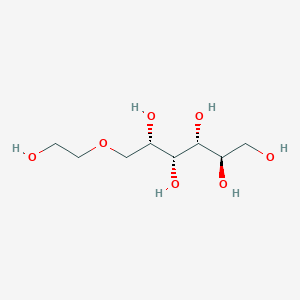
6-Hydroxyethyl sorbitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyethyl sorbitol (HES) is a sugar alcohol that is commonly used as a stabilizer and emulsifier in the food and pharmaceutical industries. It is a derivative of sorbitol, which is a natural sugar alcohol found in fruits and berries. HES has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biomedicine.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyethyl sorbitol has been used in a variety of scientific research applications due to its unique properties. One of the most promising areas of research is in the field of biomedicine, where 6-Hydroxyethyl sorbitol has been shown to have potential applications in drug delivery, tissue engineering, and regenerative medicine. 6-Hydroxyethyl sorbitol can be used as a carrier for drugs, proteins, and other biomolecules, allowing for targeted delivery to specific tissues or cells. It can also be used as a scaffold material for tissue engineering, providing a three-dimensional structure for cells to grow and differentiate.
Wirkmechanismus
The mechanism of action of 6-Hydroxyethyl sorbitol is not fully understood, but it is believed to be related to its ability to interact with cell membranes and proteins. 6-Hydroxyethyl sorbitol has been shown to increase the permeability of cell membranes, allowing for the uptake of drugs and other molecules. It has also been shown to interact with proteins, altering their conformation and activity.
Biochemische Und Physiologische Effekte
6-Hydroxyethyl sorbitol has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 6-Hydroxyethyl sorbitol has also been shown to reduce the production of pro-inflammatory cytokines, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Hydroxyethyl sorbitol has a number of advantages for lab experiments, including its solubility in water and its ability to act as a carrier for drugs and other biomolecules. It is also relatively inexpensive and easy to synthesize on a large scale. However, 6-Hydroxyethyl sorbitol has some limitations, including its potential toxicity at high concentrations and its limited stability under certain conditions.
Zukünftige Richtungen
There are a number of future directions for research on 6-Hydroxyethyl sorbitol, including its potential applications in drug delivery, tissue engineering, and regenerative medicine. Further studies are needed to fully understand the mechanism of action of 6-Hydroxyethyl sorbitol and to determine its optimal concentrations and conditions for use. Additionally, research is needed to explore the potential toxicity of 6-Hydroxyethyl sorbitol and to develop methods for improving its stability under different conditions.
Synthesemethoden
6-Hydroxyethyl sorbitol can be synthesized through the reaction of sorbitol with ethylene oxide in the presence of an alkaline catalyst. The resulting product is a white, crystalline powder that is soluble in water and has a sweet taste. The synthesis of 6-Hydroxyethyl sorbitol is a relatively simple process that can be carried out on a large scale, making it an attractive option for industrial applications.
Eigenschaften
CAS-Nummer |
110204-68-7 |
|---|---|
Produktname |
6-Hydroxyethyl sorbitol |
Molekularformel |
C8H18O7 |
Molekulargewicht |
226.22 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-(2-hydroxyethoxy)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C8H18O7/c9-1-2-15-4-6(12)8(14)7(13)5(11)3-10/h5-14H,1-4H2/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
XVGMUUXDFMGIMI-ULAWRXDQSA-N |
Isomerische SMILES |
C(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES |
C(COCC(C(C(C(CO)O)O)O)O)O |
Kanonische SMILES |
C(COCC(C(C(C(CO)O)O)O)O)O |
Synonyme |
HYDROXYETHYL SORBITOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



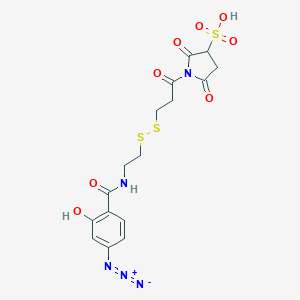
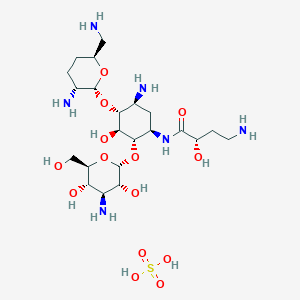
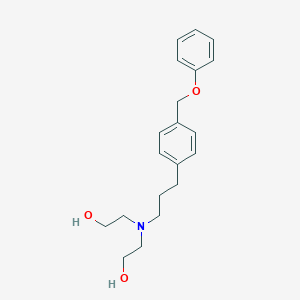
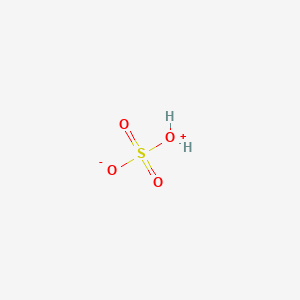
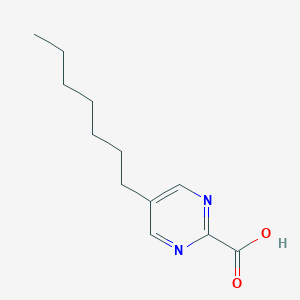
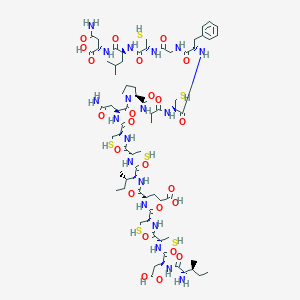
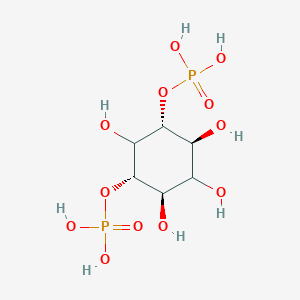
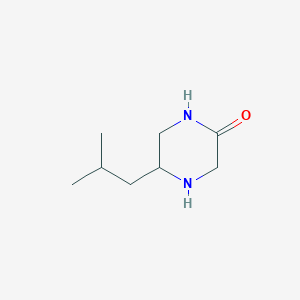
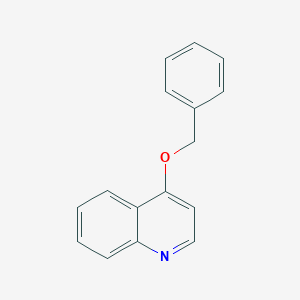
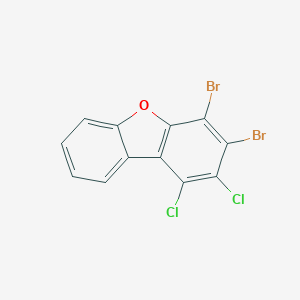
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
